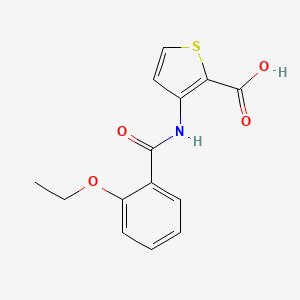

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Thiophene-2-Carboxylic Acid, a related compound, is prepared via oxidation of 2-acetylthiophene using hypochlorite .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9 (11)13 (16)15-10-7-8-20-12 (10)14 (17)18/h3-8H,2H2,1H3, (H,15,16) (H,17,18) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Thiophene derivatives are essential in various fields, including industrial chemistry and material science . They are used as corrosion inhibitors and play a significant role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Chemistry and Synthesis

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid and its derivatives are involved in various chemical synthesis processes. One study demonstrated the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which exist in the enamino keto form in solutions and undergo cyclization under certain conditions (Shipilovskikh, Rubtsov, & Zalesov, 2009). Another study focused on tuning magnetic behaviors in [FeIII12LnIII4] clusters using thiophene-3-carboxylic acid (Liu et al., 2014).

Anticancer Activity

Research has explored the use of thiophene derivatives in the synthesis of compounds with potential anticancer activity. A study used Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for creating new heterocycles showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Anti-inflammatory Properties

Some studies have reported the antimicrobial and anti-inflammatory properties of thiophene derivatives. One study synthesized and evaluated the anti-microbial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Another demonstrated the potent anti-inflammatory activity of 5-substituted benzo[b]thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).

Luminescent Supramolecular Assemblies

The formation of luminescent supramolecular assemblies based on hydrogen-bonded complexes of thiophene derivatives has been documented (Osterod et al., 2001).

Mechanism of Action

While the specific mechanism of action for 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is not mentioned in the search results, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid and similar compounds may have potential applications in the development of new drugs and treatments.

properties

IUPAC Name |

3-[(2-ethoxybenzoyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9(11)13(16)15-10-7-8-20-12(10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFKBDABFVUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2366951.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)

![2-(methyl{4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2366958.png)

![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)